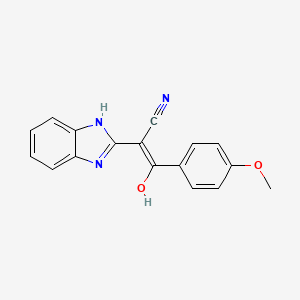![molecular formula C17H13FN4O3S2 B11668780 N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B11668780.png)
N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺是一种合成的化合物,属于1,3,4-噻二唑衍生物类。这些化合物以其多样的生物活性而闻名,包括抗菌、抗真菌和抗癌特性。结构中噻二唑环的存在使其具有独特的化学和生物学特性。
准备方法
合成路线和反应条件
N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺的合成通常涉及2-氟苄基氯与硫脲反应形成中间体2-氟苄基硫脲。然后该中间体与水合肼环化生成1,3,4-噻二唑环。 最后一步涉及噻二唑衍生物与3-硝基苯甲酰氯反应形成目标化合物 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的产率和纯度。此外,使用自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 在适当的条件下,硝基可以被还原为氨基。
取代: 氟苄基可以发生亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用氢气和钯催化剂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 氨基衍生物。
取代: 各种取代衍生物,具体取决于所使用的亲核试剂。
科学研究应用
N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺具有多种科学研究应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 表现出抗菌和抗真菌活性,使其在开发新的抗生素和抗真菌剂方面很有用.
医学: 由于其抑制参与癌细胞增殖的某些酶和途径的能力,具有潜在的抗癌特性.
工业: 用于开发具有特定性质的新材料,例如缓蚀剂和染料。
作用机理
N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺的作用机制与其与各种分子靶标的相互作用有关。该化合物可以通过与酶的活性位点结合来抑制酶,从而阻止其活性。它还可以与细胞膜相互作用,破坏其完整性并导致细胞死亡。 硝基的存在允许产生活性氧,这可以进一步增强其细胞毒性作用 .
作用机制
The mechanism of action of N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
These interactions are mediated by the compound’s structural features, such as the thiadiazole ring and the nitrobenzamide moiety, which facilitate binding to biological macromolecules .
相似化合物的比较
类似化合物
- N-(5-{[(4-氯苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺
- N-(5-{[(2-甲基苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺
- N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-(1H-吲哚-3-基)丙酰胺
独特性
N-(5-{[(2-氟苄基)硫代]甲基}-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺的独特性在于其2-氟苄基的存在,这增强了其生物活性选择性。氟原子增加了化合物的亲脂性,使其能够更好地渗透膜并与细胞内靶标相互作用。 此外,硝基通过产生活性氧而使其具有细胞毒性作用 .
属性
分子式 |
C17H13FN4O3S2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H13FN4O3S2/c18-14-7-2-1-4-12(14)9-26-10-15-20-21-17(27-15)19-16(23)11-5-3-6-13(8-11)22(24)25/h1-8H,9-10H2,(H,19,21,23) |
InChI 键 |
KRMBRWLKZYYEDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668700.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668706.png)
![6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668714.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)
![2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B11668732.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668742.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668747.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11668756.png)
![(2E)-2-{[(2-aminophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668761.png)
![ethyl 4-(3-{(E)-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11668771.png)

